6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2305-65-9
VCID: VC8091992
InChI: InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14)
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N
Molecular Formula: C10H5N3O3
Molecular Weight: 215.16 g/mol

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

CAS No.: 2305-65-9

Cat. No.: VC8091992

Molecular Formula: C10H5N3O3

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile - 2305-65-9

Specification

CAS No. 2305-65-9
Molecular Formula C10H5N3O3
Molecular Weight 215.16 g/mol
IUPAC Name 6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14)
Standard InChI Key PZIXIFBGEDRCAM-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile belongs to the quinoline family, featuring a bicyclic structure with a nitro group at position 6, a ketone at position 4, and a cyano group at position 3. The IUPAC name is 6-nitro-4-oxo-1H-quinoline-3-carbonitrile, and its SMILES representation is C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N . The InChIKey PZIXIFBGEDRCAM-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration . X-ray crystallography data, though unavailable in the literature, can be inferred to reveal planar geometry due to aromatic conjugation and intramolecular hydrogen bonding between the oxo and cyano groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₅N₃O₃
Molecular Weight215.165 g/mol
Density1.534 g/cm³
Boiling Point394.7°C at 760 mmHg
Vapor Pressure0 mmHg at 25°C
Refractive Index1.674
LogP1.831

Synthetic Methodologies

Patent-Based Synthesis Routes

The compound is synthesized via cyclocondensation reactions, as disclosed in Wyeth’s US20060264460A1 patent. A nitro-substituted aniline derivative undergoes cyclization with cyanoacetic acid derivatives under acidic conditions . American Cyanamid Company’s US6002008A1 patent describes an alternative route using Friedländer annulation, where 2-aminobenzaldehyde derivatives react with β-ketonitriles in the presence of Lewis acids .

Recent Advances in Functionalization

A 2017 study in Organic & Biomolecular Chemistry detailed the synthesis of carboxamide derivatives of this compound. Using 2-heptyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a precursor, HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitated amide coupling with secondary amines in tetrahydrofuran (THF)/dimethylformamide (DMF) . Yields ranged from 27% to 47%, with purification via preparative HPLC .

Table 2: Representative Synthetic Yields

Derivative SynthesizedYield (%)ConditionsSource
N,N-Dimethylcarboxamide47THF/DMF, room temperature
N,N-Diethylcarboxamide27THF/DMF, room temperature

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related derivatives reveal distinct signals:

  • ¹H NMR (DMSO-d₆): Aromatic protons appear as doublets at δ 8.81 (J = 2.7 Hz) and δ 8.43 (J = 9.2 Hz), while the oxo proton resonates as a singlet at δ 12.22 .

  • ¹³C NMR: The carbonyl carbon at position 4 is observed near δ 176 ppm, and the cyano carbon at δ 118 ppm .

Mass Spectrometric Behavior

Predicted collision cross-section (CCS) values for adducts include 145.6 Ų for [M+H]⁺ and 159.4 Ų for [M+Na]⁺ . These metrics aid in compound identification via ion mobility spectrometry.

Pharmacological and Industrial Applications

Antimicrobial Agents

The compound’s derivatives exhibit quorum-sensing modulation in Pseudomonas aeruginosa, a pathogen notorious for antibiotic resistance. Carboxamide analogues, such as 2-heptyl-N,N-dimethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxamide, disrupt bacterial communication by inhibiting LasR receptor binding .

Intermediate in Drug Discovery

As a precursor to 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CID 96508) , this nitrile serves in synthesizing kinase inhibitors and antitumor agents. Its cyano group allows versatile transformations, including hydrolysis to carboxylic acids or reduction to amines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator